molecular formula C₁₁H₁₆N₂O B1139985 [(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL CAS No. 71771-91-0

[(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL

Cat. No.: B1139985
CAS No.: 71771-91-0
M. Wt: 192.26
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a pyrrolidine ring, a pyridine ring, and a hydroxymethyl group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:

    Catalytic Hydrogenation: To reduce any unsaturated intermediates.

    Chromatographic Purification: To isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: 3-Pyrrolidinecarboxylic acid, 1-methyl-2-(3-pyridinyl)-, (2R,3R)-rel-.

    Reduction: 3-Pyrrolidinemethanol, 1-methyl-2-(3-piperidinyl)-, (2R,3R)-rel-.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

[(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyrrolidinemethanol, 1-methyl-2-(3-pyridinyl)-, (2S,3S)-rel-
  • 3-Pyrrolidinemethanol, 1-methyl-2-(3-pyridinyl)-, (2R,3S)-rel-
  • 3-Pyrrolidinemethanol, 1-methyl-2-(3-pyridinyl)-, (2S,3R)-rel-

Uniqueness

[(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for studying stereochemical effects in various applications.

Properties

IUPAC Name

[(2R,3R)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGXQIZRJPRSOS-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CN=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H]1C2=CN=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191621
Record name rel-(2R,3R)-1-Methyl-2-(3-pyridinyl)-3-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71771-91-0
Record name rel-(2R,3R)-1-Methyl-2-(3-pyridinyl)-3-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71771-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R,3R)-1-Methyl-2-(3-pyridinyl)-3-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.